3-Piperidin-1-ylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFRKMLWJPBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629820 | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780802-33-7 | |
| Record name | 3-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780802-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile typically involves the reaction of piperidine with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-1-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Piperidin-1-ylpyridine-2-carbonitrile has been investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For example, related compounds have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial growth .
- Antiproliferative Effects : Research indicates that piperidine derivatives can inhibit cell proliferation in cancer cell lines. The compound's structure allows it to interfere with cellular mechanisms, potentially leading to therapeutic applications in oncology .
- Neuropharmacology : The compound has been explored for its activity on histamine receptors and sigma receptors, which are involved in pain modulation and neurological disorders. Dual-targeting compounds have shown promise in treating nociceptive and neuropathic pain .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is used as a precursor for synthesizing various nitrogen-containing heterocycles, which are critical in developing new drugs .
- Functionalization Reactions : The nitrile group can be transformed into amines or carboxylic acids through reduction or hydrolysis, respectively, allowing further chemical modifications .
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial activity of piperidine derivatives, this compound was synthesized and tested against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL, indicating potent activity against this pathogen .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of piperidine derivatives on several cancer cell lines. The IC50 values were determined using standard assays, revealing that modifications to the piperidine structure can enhance anticancer potency. For instance, specific substitutions on the pyridine ring significantly improved the efficacy against breast cancer cells .
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It acts as a Bronsted base, accepting protons from acidic environments. This interaction can influence various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Piperidin-1-ylpyridine-2-carbonitrile with four analogous compounds:
Key Observations:
Its piperazine ring (vs. piperidine) introduces an additional nitrogen, enhancing hydrogen-bonding capacity . The dicarbonitrile analog () features two nitrile groups and an amino substituent, which may improve solubility in polar solvents and reactivity in nucleophilic additions .
Heterocycle Impact: Replacing pyridine with pyrrole () reduces ring aromaticity and alters electronic properties.
Functional Group Effects: The ketone-containing analog () lacks a nitrile group but includes a methanone bridge, likely reducing electrophilicity compared to nitriles. Its lower melting point (57–64°C) indicates weaker crystal packing forces .
Biological Activity
3-Piperidin-1-ylpyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃, featuring a piperidine ring attached to a pyridine ring with a cyano group at the 2-position. The presence of both piperidine and pyridine rings contributes to its diverse biological activities, making it a valuable scaffold in drug development.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃ |
| Functional Groups | Piperidine, Pyridine, Cyano |
| Solubility | Soluble in organic solvents |
| Reactivity | Exhibits significant reactivity due to functional groups |
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. One notable method involves the reaction of 2-aminopyridine with 4-(piperidin-1-yl)-1,1-dicyanobut-1-ene in the presence of a palladium catalyst. This method highlights the versatility of synthetic approaches available for this compound.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The structure–activity relationship studies have shown that modifications to the compound can enhance its biological efficacy:
- IC50 Values : The compound has been tested against multiple cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, derivatives with hydroxyl (-OH) and methoxy (-OMe) groups demonstrate improved antiproliferative activity, with IC50 values reaching as low as 0.0046 mM in some cases .
The mechanism by which this compound exerts its antiproliferative effects involves interaction with cellular components that disrupt normal cell cycle progression. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Study 1: Antitumor Activity
A study evaluating the antitumor activity of this compound found that it significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, and tumor sizes were measured over time. Results indicated a dose-dependent reduction in tumor volume compared to control groups .
Case Study 2: Structure–Activity Relationship Analysis
Another investigation focused on the structure–activity relationship of pyridine derivatives, including this compound. The study revealed that specific substitutions on the pyridine ring significantly affected biological activity. For instance, introducing electron-donating groups enhanced antiproliferative effects against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Piperidin-1-ylpyridine-2-carbonitrile, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution between pyridine-2-carbonitrile derivatives and piperidine under reflux in aprotic solvents (e.g., dichloromethane) with a base like NaOH . Purification involves column chromatography or recrystallization. Purity validation requires HPLC (>97% purity) and 1H/13C NMR to confirm structural integrity . Melting point analysis (67–69°C) is also critical for verifying consistency with literature values .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Methodology : The compound’s low solubility in polar solvents necessitates the use of DMSO or DMF for dissolution in biological assays. Stability studies under varying pH and temperature conditions (e.g., via accelerated stability testing ) are essential for storage recommendations. Thermal analysis (e.g., DSC ) can identify decomposition thresholds .
Advanced Research Questions
Q. What strategies optimize reaction yields in piperidine-pyridine coupling, and how are side products minimized?
- Methodology : Kinetic studies under controlled temperatures (e.g., 40–60°C) and catalyst screening (e.g., Pd catalysts for C–N bond formation) improve yield . Byproducts like unreacted piperidine or oxidized intermediates are minimized via inert atmosphere (N2/Ar) and stoichiometric control. LC-MS and TLC monitor reaction progress .
Q. How can computational methods (e.g., DFT) predict reactivity or binding modes of this compound?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by crystallographic data of analogous pyridinecarbonitriles .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., cell line, concentration). Use meta-analysis to compare datasets, and employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. Structural analogs (e.g., 2-Aminopyridine-3-carbonitrile) serve as controls to isolate substituent effects .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Adhere to GHS hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Use fume hoods, PPE (gloves, lab coats), and emergency showers. Store in airtight containers at 2–8°C, and neutralize waste with 10% acetic acid before disposal .
Data Analysis & Structural Characterization
Q. Which spectroscopic techniques resolve structural ambiguities in piperidine-pyridine hybrids?
- Methodology : X-ray crystallography determines bond angles and conformations (e.g., C–N–C piperidine-pyridine linkage) . 2D NMR (e.g., HSQC, NOESY) distinguishes regioisomers, while IR spectroscopy identifies nitrile stretching frequencies (~2220 cm⁻¹) .
Q. How do steric and electronic effects of substituents impact the compound’s reactivity?
- Methodology : Compare substituent Hammett constants (σ) to correlate electronic effects with reaction rates. Steric hindrance is quantified via molecular volume calculations (e.g., using Spartan). For example, bulkier groups on pyridine reduce nucleophilic substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
